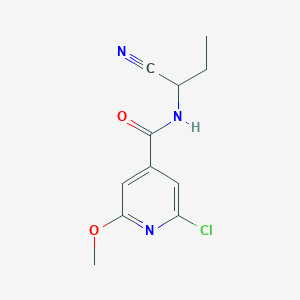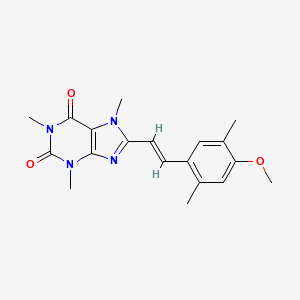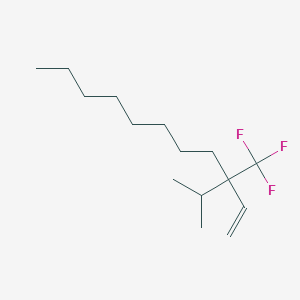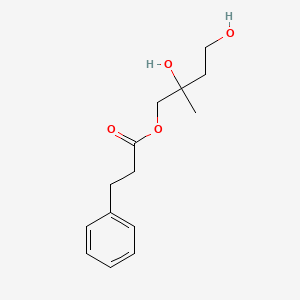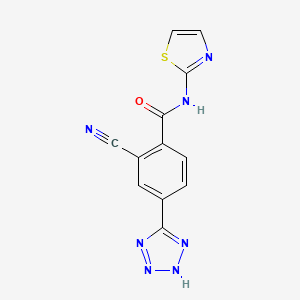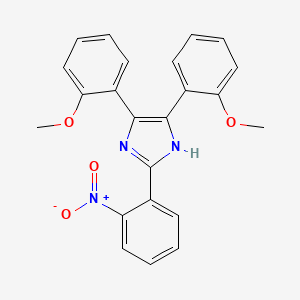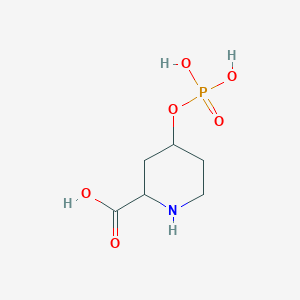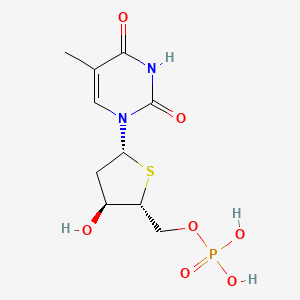
S4'-2'Deoxythymidine 5'-monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S4’-2’Deoxythymidine 5’-monophosphate is a nucleotide that plays a crucial role in the synthesis of DNA. It is an ester of phosphoric acid with the nucleoside thymidine, consisting of a phosphate group, the pentose sugar deoxyribose, and the nucleobase thymine . This compound is essential for the replication and repair of DNA, making it a vital component in cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S4’-2’Deoxythymidine 5’-monophosphate typically involves the enzymatic conversion of deoxyuridine 5’-monophosphate to S4’-2’Deoxythymidine 5’-monophosphate. This reaction is catalyzed by the enzyme thymidylate synthase, which uses methylenetetrahydrofolate as a one-carbon donor . The reaction conditions generally require a buffered aqueous solution at a physiological pH and temperature.
Industrial Production Methods
Industrial production of S4’-2’Deoxythymidine 5’-monophosphate often involves microbial fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overexpress thymidylate synthase, leading to the accumulation of S4’-2’Deoxythymidine 5’-monophosphate in the culture medium. The compound is then extracted and purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
S4’-2’Deoxythymidine 5’-monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deoxythymidine 5’-diphosphate and deoxythymidine 5’-triphosphate.
Reduction: It can be reduced to form deoxythymidine.
Substitution: The phosphate group can be substituted with other functional groups to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles, such as amines and thiols, can be used for substitution reactions.
Major Products Formed
Oxidation: Deoxythymidine 5’-diphosphate and deoxythymidine 5’-triphosphate.
Reduction: Deoxythymidine.
Substitution: Various substituted derivatives of S4’-2’Deoxythymidine 5’-monophosphate.
Wissenschaftliche Forschungsanwendungen
S4’-2’Deoxythymidine 5’-monophosphate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is essential for studying DNA replication and repair mechanisms.
Medicine: It is used in the development of antiviral and anticancer drugs, as it is a key component in the synthesis of DNA.
Industry: S4’-2’Deoxythymidine 5’-monophosphate is used in the production of genetically modified organisms and in various biotechnological applications.
Wirkmechanismus
S4’-2’Deoxythymidine 5’-monophosphate exerts its effects by serving as a substrate for DNA polymerase during DNA synthesis. The enzyme thymidylate synthase catalyzes the conversion of deoxyuridine 5’-monophosphate to S4’-2’Deoxythymidine 5’-monophosphate, which is then incorporated into the growing DNA strand. This process is crucial for maintaining the integrity and stability of the genetic material .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deoxyuridine 5’-monophosphate: A precursor in the synthesis of S4’-2’Deoxythymidine 5’-monophosphate.
Deoxycytidine 5’-monophosphate: Another nucleotide involved in DNA synthesis.
Deoxyadenosine 5’-monophosphate: A nucleotide that pairs with thymine in DNA.
Uniqueness
S4’-2’Deoxythymidine 5’-monophosphate is unique due to its specific role in DNA synthesis and repair. Unlike other nucleotides, it is specifically involved in the conversion of deoxyuridine 5’-monophosphate to S4’-2’Deoxythymidine 5’-monophosphate, a critical step in the synthesis of thymine-containing DNA .
Eigenschaften
Molekularformel |
C10H15N2O7PS |
|---|---|
Molekulargewicht |
338.28 g/mol |
IUPAC-Name |
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N2O7PS/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(21-8)4-19-20(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
VXWYIYUPUKWYJB-XLPZGREQSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](S2)COP(=O)(O)O)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(S2)COP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B12545835.png)
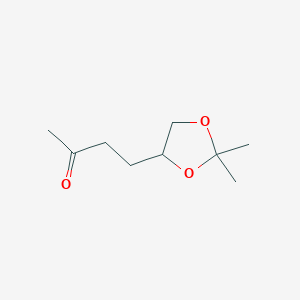
![Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt (9CI)](/img/structure/B12545857.png)

![1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane](/img/structure/B12545869.png)
![Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]-](/img/structure/B12545876.png)
